2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a phenylpiperazine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinazoline intermediate with 1-phenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to tetrahydroquinazoline derivatives.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Known for its anxiolytic activity.
Uniqueness
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific quinazoline core structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential as a therapeutic agent for neurological disorders further highlights its uniqueness.
Properties
CAS No. |
76781-25-4 |
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Molecular Formula |
C18H23N5 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C18H23N5/c19-17-15-8-4-5-9-16(15)20-18(21-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,19,20,21) |
InChI Key |
KTPJGPUKQTXLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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